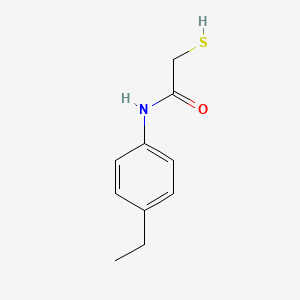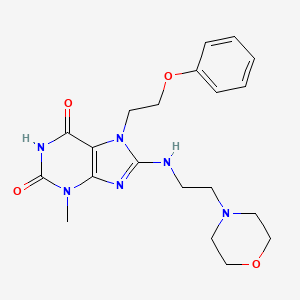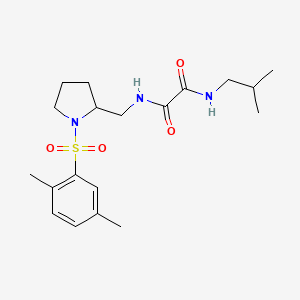![molecular formula C13H18N2O2 B2706544 2-{2-[Cyano(3-ethylphenyl)amino]ethoxy}ethan-1-ol CAS No. 1424447-95-9](/img/structure/B2706544.png)
2-{2-[Cyano(3-ethylphenyl)amino]ethoxy}ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[Cyano(3-ethylphenyl)amino]ethoxy}ethan-1-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in pharmacology and medicinal chemistry. This compound, also known as CEPA, is a derivative of the widely used anticancer drug, etoposide. CEPA has been shown to exhibit anticancer properties and has also been studied for its potential use in the treatment of Alzheimer's disease.
Mécanisme D'action
The mechanism of action of 2-{2-[Cyano(3-ethylphenyl)amino]ethoxy}ethan-1-ol is not fully understood. However, studies have suggested that 2-{2-[Cyano(3-ethylphenyl)amino]ethoxy}ethan-1-ol may exert its anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. 2-{2-[Cyano(3-ethylphenyl)amino]ethoxy}ethan-1-ol has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription.
Biochemical and Physiological Effects:
2-{2-[Cyano(3-ethylphenyl)amino]ethoxy}ethan-1-ol has been shown to exhibit cytotoxic effects against cancer cells, while exhibiting minimal toxicity towards normal cells. Studies have also suggested that 2-{2-[Cyano(3-ethylphenyl)amino]ethoxy}ethan-1-ol can inhibit the production of amyloid-beta peptides, which are believed to play a key role in the development of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-{2-[Cyano(3-ethylphenyl)amino]ethoxy}ethan-1-ol is its potent anticancer properties. 2-{2-[Cyano(3-ethylphenyl)amino]ethoxy}ethan-1-ol has been shown to exhibit cytotoxic effects against a variety of cancer cell lines, making it a promising candidate for the development of new anticancer drugs.
However, one of the limitations of 2-{2-[Cyano(3-ethylphenyl)amino]ethoxy}ethan-1-ol is its potential toxicity towards normal cells. Further studies are needed to determine the optimal dosage and administration of 2-{2-[Cyano(3-ethylphenyl)amino]ethoxy}ethan-1-ol to minimize its toxicity towards normal cells.
Orientations Futures
There are several future directions for research on 2-{2-[Cyano(3-ethylphenyl)amino]ethoxy}ethan-1-ol. One potential direction is the development of new anticancer drugs based on the structure of 2-{2-[Cyano(3-ethylphenyl)amino]ethoxy}ethan-1-ol. Further studies are needed to determine the optimal dosage and administration of 2-{2-[Cyano(3-ethylphenyl)amino]ethoxy}ethan-1-ol to maximize its anticancer effects while minimizing its toxicity towards normal cells.
Another potential direction is the development of new drugs for the treatment of Alzheimer's disease based on the structure of 2-{2-[Cyano(3-ethylphenyl)amino]ethoxy}ethan-1-ol. Studies have shown that 2-{2-[Cyano(3-ethylphenyl)amino]ethoxy}ethan-1-ol can inhibit the production of amyloid-beta peptides, which are believed to play a key role in the development of Alzheimer's disease. Further studies are needed to determine the optimal dosage and administration of 2-{2-[Cyano(3-ethylphenyl)amino]ethoxy}ethan-1-ol for the treatment of Alzheimer's disease.
Conclusion:
In conclusion, 2-{2-[Cyano(3-ethylphenyl)amino]ethoxy}ethan-1-ol is a promising compound that has gained significant attention in scientific research due to its potential applications in pharmacology and medicinal chemistry. 2-{2-[Cyano(3-ethylphenyl)amino]ethoxy}ethan-1-ol has been shown to exhibit potent anticancer properties and has also been studied for its potential use in the treatment of Alzheimer's disease. Further studies are needed to determine the optimal dosage and administration of 2-{2-[Cyano(3-ethylphenyl)amino]ethoxy}ethan-1-ol to maximize its therapeutic potential.
Méthodes De Synthèse
The synthesis of 2-{2-[Cyano(3-ethylphenyl)amino]ethoxy}ethan-1-ol involves the reaction of etoposide with potassium cyanide and 3-ethylphenylamine in the presence of ethanol. The resulting product is then purified through column chromatography to obtain pure 2-{2-[Cyano(3-ethylphenyl)amino]ethoxy}ethan-1-ol.
Applications De Recherche Scientifique
2-{2-[Cyano(3-ethylphenyl)amino]ethoxy}ethan-1-ol has been extensively studied for its potential applications in pharmacology and medicinal chemistry. One of the most promising applications of 2-{2-[Cyano(3-ethylphenyl)amino]ethoxy}ethan-1-ol is its use as an anticancer agent. Studies have shown that 2-{2-[Cyano(3-ethylphenyl)amino]ethoxy}ethan-1-ol exhibits potent cytotoxicity against a variety of cancer cell lines, including lung cancer, breast cancer, and prostate cancer.
In addition to its anticancer properties, 2-{2-[Cyano(3-ethylphenyl)amino]ethoxy}ethan-1-ol has also been studied for its potential use in the treatment of Alzheimer's disease. Studies have shown that 2-{2-[Cyano(3-ethylphenyl)amino]ethoxy}ethan-1-ol can inhibit the production of amyloid-beta peptides, which are believed to play a key role in the development of Alzheimer's disease.
Propriétés
IUPAC Name |
(3-ethylphenyl)-[2-(2-hydroxyethoxy)ethyl]cyanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-2-12-4-3-5-13(10-12)15(11-14)6-8-17-9-7-16/h3-5,10,16H,2,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFBVPCYIHKEHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N(CCOCCO)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2706462.png)

![6-Methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid](/img/structure/B2706464.png)




![ethyl 4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2706478.png)




![2-{[1-(tert-butyl)-1H-pyrazol-4-yl]carbonyl}phenyl 2-furoate](/img/structure/B2706484.png)